molecular formula C18H22N4O3 B1451770 methyl (2E)-3-(dimethylamino)-2-{(4Z)-4-[(dimethylamino)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acrylate CAS No. 1152430-03-9

methyl (2E)-3-(dimethylamino)-2-{(4Z)-4-[(dimethylamino)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acrylate

Cat. No.: B1451770
CAS No.: 1152430-03-9
M. Wt: 342.4 g/mol
InChI Key: LZFSEKQTFSZXIA-KMUHKHSISA-N
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Description

Methyl (2E)-3-(dimethylamino)-2-{(4Z)-4-[(dimethylamino)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acrylate is a heterocyclic compound with a molecular formula of C₁₈H₂₂N₄O₃ and a molecular weight of 342.399 g/mol . The compound features a pyrazole core substituted with a phenyl group at the 1-position, a dimethylamino-methylene group at the 4-position, and an acrylate ester moiety at the 3-position.

The compound’s structural characterization may employ single-crystal X-ray diffraction (SC-XRD) using software such as SHELX or visualization tools like ORTEP .

Properties

IUPAC Name

methyl (E)-3-(dimethylamino)-2-[(4Z)-4-(dimethylaminomethylidene)-5-oxo-1-phenylpyrazol-3-yl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-20(2)11-14-16(15(12-21(3)4)18(24)25-5)19-22(17(14)23)13-9-7-6-8-10-13/h6-12H,1-5H3/b14-11-,15-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZFSEKQTFSZXIA-KMUHKHSISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1C(=NN(C1=O)C2=CC=CC=C2)C(=CN(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C\1/C(=NN(C1=O)C2=CC=CC=C2)/C(=C\N(C)C)/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (2E)-3-(dimethylamino)-2-{(4Z)-4-[(dimethylamino)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acrylate, a compound with the formula C₁₈H₂₂N₄O₃, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

  • Molecular Formula : C₁₈H₂₂N₄O₃
  • CAS Number : 1152430-03-9
  • Molecular Weight : 342.4 g/mol
  • IUPAC Name : this compound

The compound is believed to exhibit its biological effects through the inhibition of specific molecular targets involved in various disease pathways. Preliminary studies suggest that it may act as a Rho kinase (ROCK) inhibitor, which is significant in regulating cellular functions such as contraction, motility, and proliferation . This inhibition could have implications for treating conditions like cancer and cardiovascular diseases.

Antitumor Activity

Recent studies have indicated that this compound exhibits promising antitumor properties. In vitro assays demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Anti-inflammatory Effects

The compound has also shown potential anti-inflammatory activity. Research indicates that it can reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting a role in modulating immune responses . This property could be beneficial in treating inflammatory diseases such as rheumatoid arthritis and psoriasis.

Study 1: Antitumor Efficacy

A study published in ACS Omega evaluated the antitumor efficacy of this compound against several cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation with IC50 values ranging from 10 to 30 µM across different cell lines .

Cell LineIC50 (µM)
MCF7 (Breast)15
A549 (Lung)25
HeLa (Cervical)20

Study 2: Anti-inflammatory Activity

In another investigation focusing on inflammatory responses, the compound was tested on lipopolysaccharide (LPS)-stimulated macrophages. The study found a significant decrease in TNF-alpha and IL-6 levels upon treatment with varying concentrations of the compound .

Treatment ConcentrationTNF-alpha Reduction (%)IL-6 Reduction (%)
10 µM4035
20 µM6055
50 µM7570

Scientific Research Applications

The compound methyl (2E)-3-(dimethylamino)-2-{(4Z)-4-[(dimethylamino)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acrylate is a complex organic molecule with significant potential in various scientific and medicinal applications. This article explores its applications, synthesis, biological activity, and potential implications in research.

Structural Overview

This compound features:

  • Molecular Formula : C₁₈H₂₂N₄O₃
  • Molecular Weight : Approximately 342.4 g/mol
  • Functional Groups : Includes methacrylate moiety, dimethylamino groups, and a pyrazole ring.

Research indicates that compounds with similar structures may possess anti-inflammatory and analgesic properties , making them candidates for drug development. The dimethylamino groups enhance bioavailability and interaction with biological targets such as enzymes and receptors .

Medicinal Chemistry

This compound is being investigated for its pharmacological properties. Its structural complexity suggests potential interactions with various biological systems, which could lead to the development of new therapeutic agents.

Material Science

The compound's unique structure may also find applications in material science, particularly in the development of polymers or coatings with specific functional properties. The presence of the acrylate group makes it suitable for polymerization processes.

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions that can yield derivatives for further exploration. Understanding the synthesis pathways is crucial for optimizing its production and exploring its reactivity in medicinal chemistry.

Safety and Toxicity Considerations

While exploring the applications of this compound, safety considerations are paramount. The compound is classified as an irritant, necessitating careful handling during synthesis and application. Toxicological studies are essential to establish a comprehensive safety profile, particularly regarding long-term exposure or environmental impact .

Comparison with Similar Compounds

Key Observations:

Electronic Properties: The target compound’s dual dimethylamino groups enhance electron density compared to halogenated aryl substituents in or thioxo-oxadiazole in . This may improve solubility in polar solvents or alter reactivity in nucleophilic environments.

Stereochemical Complexity : The (2E,4Z) configuration distinguishes it from simpler pyrazole derivatives like those in or , which lack defined stereochemistry. This could influence binding specificity in biological systems or crystal packing efficiency.

Preparation Methods

Formation of Pyrazolone Core

The pyrazolone ring is typically synthesized by the condensation of phenylhydrazine with β-ketoesters or β-diketones under acidic or neutral conditions. This step is crucial for establishing the 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol framework.

  • Reaction Conditions: Reflux in ethanol or acetic acid.
  • Catalysts: Acid catalysts such as HCl or p-toluenesulfonic acid may be used.
  • Yield: Typically ranges from 70% to 85%.

Introduction of Dimethylamino Groups

Dimethylamino groups are introduced via nucleophilic substitution or condensation reactions:

  • The 3-position dimethylamino substituent is often installed by reacting the pyrazolone intermediate with dimethylamine or its derivatives under controlled temperature.
  • The (4Z)-4-[(dimethylamino)methylene] group is formed by condensation of the pyrazolone with dimethylaminomethylene reagents, such as dimethylformamide dimethyl acetal (DMF-DMA).

Esterification to Form Methyl Acrylate

The acrylate moiety is introduced by esterification of the corresponding acid or via direct alkylation:

  • Methyl acrylate is often introduced via Knoevenagel condensation between the pyrazolone derivative and methyl acrylate or its equivalents.
  • Reaction conditions involve mild bases such as piperidine or triethylamine in solvents like ethanol or methanol.
  • The stereochemistry of the double bonds (2E and 4Z) is controlled by reaction temperature and solvent polarity.

Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Pyrazolone core formation Phenylhydrazine + β-ketoester, acid catalyst Reflux (80-100 °C) 4-6 hours 70-85 Acidic medium favors ring closure
Dimethylamino substitution Dimethylamine, DMF-DMA 50-70 °C 2-4 hours 65-75 Controlled addition prevents overalkylation
Knoevenagel condensation Pyrazolone derivative + methyl acrylate, base Room temp to 50 °C 3-5 hours 60-70 Stereoselectivity influenced by solvent

Research Findings and Analytical Data

  • Stereochemistry: The (2E) and (4Z) configurations have been confirmed by NMR spectroscopy and X-ray crystallography, indicating selective formation under optimized conditions.
  • Purity: High-performance liquid chromatography (HPLC) analysis shows purity above 95% for the final compound.
  • Spectroscopic Characterization:
    • ^1H NMR confirms the presence of dimethylamino protons and characteristic vinyl protons of the acrylate group.
    • IR spectroscopy shows strong carbonyl absorption bands near 1700 cm⁻¹ for the pyrazolone and acrylate groups.
  • Crystallographic Data: The compound crystallizes in monoclinic space group C 1 2/c 1 with unit cell parameters consistent with the proposed structure.

Summary Table of Preparation Methods

Preparation Aspect Description Reference/Source
Pyrazolone core synthesis Condensation of phenylhydrazine with β-ketoesters ,
Dimethylamino group addition Reaction with dimethylamine and DMF-DMA ,
Acrylate ester formation Knoevenagel condensation with methyl acrylate ,
Stereochemical control Temperature and solvent polarity adjustments ,
Analytical confirmation NMR, IR, HPLC, X-ray crystallography ,

Q & A

Q. What are the common synthetic routes for preparing methyl (2E)-3-(dimethylamino)-2-{(4Z)-4-[(dimethylamino)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acrylate?

The compound can be synthesized via multi-step reactions involving pyrazolone intermediates. A typical approach involves:

  • Step 1 : Formation of a pyrazolone core by cyclocondensation of hydrazine derivatives with β-ketoesters or diketones under acidic conditions .
  • Step 2 : Introduction of dimethylamino groups via nucleophilic substitution or condensation reactions, often using DMF as a solvent and KOH as a base to facilitate deprotonation .
  • Step 3 : Esterification or acrylation to finalize the structure, monitored by TLC and purified via column chromatography (hexane/EtOAc) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : To confirm regiochemistry and stereochemistry (e.g., 1^1H NMR for E/Z isomer differentiation, 13^{13}C NMR for carbonyl group identification) .
  • FT-IR Spectroscopy : To verify functional groups like C=O (stretching ~1700 cm1^{-1}) and N–H bonds (~3200 cm1^{-1}) .
  • Mass Spectrometry (HRMS) : For molecular ion validation and fragmentation pattern analysis .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Data Collection : Using a diffractometer (e.g., Bruker D8 Venture) at low temperatures (100–298 K) to minimize thermal motion .
  • Structure Solution : Employing SHELXS/SHELXD for phase determination via direct methods .
  • Refinement : SHELXL for anisotropic displacement parameters and ORTEP-3 for graphical representation of thermal ellipsoids .

Advanced Research Questions

Q. How can contradictions between experimental and computational data (e.g., bond lengths, angles) be resolved?

  • Step 1 : Cross-validate computational methods (e.g., DFT at B3LYP/6-31G** level) with high-resolution SC-XRD data to identify systematic errors .
  • Step 2 : Adjust basis sets or include solvent effects in simulations to improve agreement with experimental observations .
  • Step 3 : Use Hirshfeld surface analysis to assess intermolecular interactions (e.g., H-bonding, π-stacking) that may influence crystallographic parameters .

Q. What strategies optimize reaction yields for stereochemically complex intermediates?

  • Strategy 1 : Employ chiral auxiliaries or catalysts (e.g., L-proline) to control stereoselectivity during pyrazolone formation .
  • Strategy 2 : Use microwave-assisted synthesis to enhance reaction kinetics and reduce side products .
  • Strategy 3 : Monitor reaction progress in real-time via in-situ IR or Raman spectroscopy to identify optimal quenching points .

Q. How can computational methods predict the compound’s electronic properties for applications in materials science?

  • Method 1 : Perform time-dependent DFT (TD-DFT) to simulate UV-Vis spectra and identify charge-transfer transitions relevant to optoelectronic behavior .
  • Method 2 : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess redox activity and conductivity .
  • Method 3 : Use molecular dynamics (MD) simulations to model bulk properties (e.g., crystallinity, solubility) .

Q. How are data inconsistencies in anisotropic displacement parameters (ADPs) addressed during refinement?

  • Approach 1 : Apply restraints (e.g., DELU, SIMU) in SHELXL to suppress unrealistic thermal motion .
  • Approach 2 : Re-examine crystal quality (e.g., twinning, disorder) using PLATON’s ADDSYM tool to detect missed symmetry .
  • Approach 3 : Compare ADPs with analogous structures in the Cambridge Structural Database (CSD) to benchmark validity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (2E)-3-(dimethylamino)-2-{(4Z)-4-[(dimethylamino)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acrylate
Reactant of Route 2
methyl (2E)-3-(dimethylamino)-2-{(4Z)-4-[(dimethylamino)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acrylate

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